Structural Differentiation: N-Methyl Substitution and Hydrogen-Bond Donor Capacity vs. Bis(methylthio) Analog
CAS 19475-16-2 possesses one hydrogen-bond donor (NH of NHCH₃), whereas the bis(methylthio) analog (CAS 5147-80-8, 2-[bis(methylthio)methylene]malononitrile) possesses zero . Ketene N,S-acetals combine the reactivity features of ketene S,S-acetals and enaminones, making the NH proton critical for directing nucleophilic attack and stabilizing transition states during heterocycle formation [1]. This donor capacity enables hydrogen-bond-guided cyclocondensation pathways that are inaccessible to the bis(methylthio) analog.
| Evidence Dimension | Number of hydrogen-bond donor atoms |
|---|---|
| Target Compound Data | 1 H-bond donor (NH of methylamino group); molecular formula C₆H₇N₃S, MW 153.21 g/mol |
| Comparator Or Baseline | CAS 5147-80-8 (2-[bis(methylthio)methylene]malononitrile): 0 H-bond donors; C₆H₆N₂S₂, MW 170.26 g/mol. CAS 18071-20-0 (2-[amino(methylthio)methylene]malononitrile): 2 H-bond donors (NH₂); C₅H₅N₃S, MW 139.18 g/mol. |
| Quantified Difference | Target has 1 donor vs 0 (5147-80-8) and vs 2 (18071-20-0); MW differs by −17.05 vs 5147-80-8 and +14.03 vs 18071-20-0 |
| Conditions | Structural analysis based on IUPAC naming conventions and molecular formulae from chemical databases |
Why This Matters
Selection of 19475-16-2 over 5147-80-8 is mandatory when the synthetic route requires an N-H proton for directed cyclization; selection over 18071-20-0 provides controlled mono-N-substitution to avoid bis-functionalization side reactions.
- [1] Pan, L.; Bi, X.; Liu, Q. Chemistry of Ketene N,S-Acetals: An Overview. Chem. Rev. 2015, 115, 8315–8404 (relevant for class characterization). View Source
